1-Allylsulfanyl-3-chloro-2-methylbenzene
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Overview
Description
1-Allylsulfanyl-3-chloro-2-methylbenzene is an organic compound with the molecular formula C10H11ClS It is characterized by the presence of an allylsulfanyl group, a chlorine atom, and a methyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Allylsulfanyl-3-chloro-2-methylbenzene can be synthesized through several methods. One common approach involves the reaction of 3-chloro-2-methylbenzene with allyl mercaptan in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction environments can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Allylsulfanyl-3-chloro-2-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The allylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to remove the chlorine atom or modify the allylsulfanyl group.
Common Reagents and Conditions:
Substitution: Reagents like sodium amide or thiourea in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
- Substitution reactions yield derivatives with different functional groups replacing the chlorine atom.
- Oxidation reactions produce sulfoxides or sulfones.
- Reduction reactions result in dechlorinated or modified allylsulfanyl derivatives.
Scientific Research Applications
1-Allylsulfanyl-3-chloro-2-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-allylsulfanyl-3-chloro-2-methylbenzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The allylsulfanyl group can form covalent bonds with nucleophilic sites on proteins, altering their function. The chlorine atom may also participate in electrophilic interactions, contributing to the compound’s reactivity.
Comparison with Similar Compounds
- 1-Allylsulfanyl-2-chloro-3-methylbenzene
- 1-Allylsulfanyl-4-chloro-2-methylbenzene
- 1-Allylsulfanyl-3-chloro-4-methylbenzene
Uniqueness: 1-Allylsulfanyl-3-chloro-2-methylbenzene is unique due to the specific positioning of its functional groups, which influences its chemical reactivity and potential applications. The combination of an allylsulfanyl group, a chlorine atom, and a methyl group on the benzene ring provides distinct properties compared to its analogs.
Properties
IUPAC Name |
1-chloro-2-methyl-3-prop-2-enylsulfanylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClS/c1-3-7-12-10-6-4-5-9(11)8(10)2/h3-6H,1,7H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZVRMRKLLGTDFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)SCC=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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